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Compound of Interest

Compound Name: Anticancer agent 72

Cat. No.: B12397534 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational anticancer agent CT-

P72/ABP-102 with the established therapy, ENHERTU® (trastuzumab deruxtecan), for the

treatment of HER2-positive cancers. The information is based on publicly available preclinical

and clinical data to support independent verification of the agent's mechanism of action and

performance.

Executive Summary
CT-P72/ABP-102 is an investigational tetravalent bispecific antibody that functions as a T-cell

engager, targeting HER2 on tumor cells and CD3 on T-cells.[1][2] Its proposed mechanism

aims to induce a potent and selective anti-tumor immune response.[1][2] Preclinical data

suggests CT-P72/ABP-102 is effective in HER2-high tumor models, including those resistant to

the antibody-drug conjugate ENHERTU.[1][2] ENHERTU is a HER2-targeted antibody-drug

conjugate (ADC) that delivers a cytotoxic payload to HER2-expressing cancer cells and has

demonstrated significant efficacy in various clinical settings. This guide will delve into a detailed

comparison of their mechanisms of action, present available preclinical and clinical data, and

provide an overview of the experimental protocols used to generate this data.

Mechanism of Action
CT-P72/ABP-102: HER2xCD3 T-Cell Engager
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CT-P72/ABP-102 is a tetravalent bispecific antibody designed to physically link T-cells to

HER2-expressing tumor cells.[1][2] One part of the antibody binds to the HER2 receptor on the

surface of cancer cells, while another part binds to the CD3 receptor on T-cells, a key

component of the T-cell receptor complex. This dual binding creates a cytolytic synapse,

leading to T-cell activation and subsequent killing of the cancer cell. Notably, CT-P72/ABP-102

is engineered with dual-affinity tuning, designed to bind strongly to HER2 on tumor cells while

engaging CD3 on T-cells in a more controlled manner to potentially reduce cytokine-related

toxicity.[1]

ENHERTU (trastuzumab deruxtecan): HER2-Targeted Antibody-Drug Conjugate

ENHERTU is an antibody-drug conjugate composed of a humanized anti-HER2 monoclonal

antibody (trastuzumab) linked to a topoisomerase I inhibitor payload (deruxtecan). The

trastuzumab component targets the antibody to HER2-expressing tumor cells. Upon binding,

the entire ADC is internalized by the cancer cell. Inside the cell, the linker is cleaved, releasing

the deruxtecan payload, which causes DNA damage and leads to apoptosis. A key feature of

ENHERTU is its "bystander effect," where the membrane-permeable payload can also kill

neighboring tumor cells, even if they have lower HER2 expression.
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Caption: Mechanism of Action for CT-P72/ABP-102.
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Caption: Mechanism of Action for ENHERTU.

Performance Data
Preclinical Data: CT-P72/ABP-102
Quantitative preclinical data for CT-P72/ABP-102 is emerging from scientific conferences. The

following table summarizes key findings from presentations at the American Association for

Cancer Research (AACR) and the Society for Immunotherapy of Cancer (SITC) in 2025.
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Parameter Finding Model System Source

Tumor Growth

Inhibition

Up to a two-fold

increase in tumor

suppression

compared to a

biosimilar of

runimotamab (a

benchmark HER2 x

CD3 bispecific

antibody).

In vivo models. [3][4]

Tumor Selectivity

Potent cytotoxicity in

HER2-overexpressing

breast and gastric

cancer models, with

significantly reduced

activity against HER2-

low cells.

In vitro cell models. [4][5]

Cytokine Release

Reduced cytokine

release (e.g., IL-2,

IFN-γ) in HER2-low

cell models while

maintaining potent

cytotoxicity in HER2-

high models.

In vitro cell models. [6]

Safety

Well-tolerated in non-

human primates at

doses exceeding 180

times the maximum

tolerated dose of the

parental antibody.

Cynomolgus

monkeys.
[6][7]

Efficacy in Resistant

Models

Demonstrated anti-

tumor activity in

ENHERTU-resistant

tumor models.

In vivo models. [1][2]
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Clinical Data: ENHERTU (trastuzumab deruxtecan)
ENHERTU has undergone extensive clinical evaluation. The following table summarizes key

efficacy data from pivotal trials.
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Trial Name
Patient
Population

Comparator
Primary
Endpoint

Result Source

DESTINY-

Breast03

HER2+

metastatic

breast

cancer,

previously

treated with

trastuzumab

and a taxane.

Ado-

trastuzumab

emtansine (T-

DM1)

Progression-

Free Survival

(PFS)

Median PFS

not reached

for

ENHERTU

vs. 6.8

months for T-

DM1 (HR

0.28).

DESTINY-

Breast04

HER2-low

metastatic

breast

cancer,

previously

treated with

chemotherap

y.

Physician's

choice of

chemotherap

y

Progression-

Free Survival

(PFS)

Median PFS

of 9.9 months

for

ENHERTU

vs. 5.1

months for

chemotherap

y (HR 0.50).

[8]

DESTINY-

Gastric01

HER2+

advanced

gastric or

gastroesopha

geal junction

cancer,

previously

treated with

at least two

prior

regimens

including

trastuzumab.

Irinotecan or

paclitaxel

Objective

Response

Rate (ORR)

ORR of 51%

for

ENHERTU

vs. 14% for

chemotherap

y.

DESTINY-

Lung02

HER2-mutant

unresectable

or metastatic

non-small cell

Single-arm

study

Objective

Response

Rate (ORR)

ORR of

57.7%.

[9]
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lung cancer

(NSCLC),

previously

treated with

platinum-

based

chemotherap

y.

Experimental Protocols
General Workflow for Preclinical Evaluation of a T-Cell
Engager
The following diagram illustrates a general workflow for the preclinical assessment of a T-cell

engager like CT-P72/ABP-102.
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Caption: General Preclinical Experimental Workflow.

Key Experimental Methodologies
1. T-Cell Mediated Cytotoxicity Assay

Objective: To determine the ability of CT-P72/ABP-102 to induce T-cell killing of HER2-

positive tumor cells.
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Methodology:

HER2-positive cancer cell lines (e.g., SK-BR-3, NCI-N87) are cultured.

Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors to

serve as a source of T-cells.

Tumor cells and PBMCs are co-cultured at various effector-to-target ratios.

Increasing concentrations of CT-P72/ABP-102 are added to the co-culture.

Cell viability is assessed after a defined incubation period (e.g., 48-72 hours) using a

colorimetric assay (e.g., MTS) or by measuring the release of lactate dehydrogenase

(LDH).

The half-maximal effective concentration (EC50) is calculated to determine the potency of

the agent.

2. Cytokine Release Assay

Objective: To measure the levels of cytokines released upon T-cell activation by CT-

P72/ABP-102.

Methodology:

Co-culture experiments are set up as described in the cytotoxicity assay.

After the incubation period, the cell culture supernatant is collected.

The concentrations of various cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6, IL-10) are

quantified using a multiplex immunoassay (e.g., Luminex) or enzyme-linked

immunosorbent assay (ELISA).

This assay is crucial for assessing the potential for cytokine release syndrome (CRS).

3. Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of CT-P72/ABP-102.
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Methodology:

Immunodeficient mice (e.g., NSG mice) are subcutaneously implanted with human HER2-

positive tumor cells.

Once tumors reach a palpable size, mice are randomized into treatment and control

groups.

Mice are treated with CT-P72/ABP-102, a control antibody, or vehicle at specified doses

and schedules.

Tumor volume is measured regularly with calipers.

At the end of the study, tumors may be excised for further analysis (e.g.,

immunohistochemistry).

4. Non-Human Primate Toxicology Studies

Objective: To assess the safety and tolerability of CT-P72/ABP-102 in a species with a

similar immune system to humans.

Methodology:

Cynomolgus monkeys are administered escalating doses of CT-P72/ABP-102.

Animals are monitored for clinical signs of toxicity.

Blood samples are collected for hematology, clinical chemistry, and cytokine analysis.

At the end of the study, a comprehensive necropsy and histopathological examination of

tissues are performed.

Conclusion
CT-P72/ABP-102 represents a promising next-generation immunotherapy for HER2-positive

cancers with a distinct mechanism of action compared to the established ADC, ENHERTU.

Preclinical data suggests potent and selective anti-tumor activity, including in models resistant

to current therapies, and a potentially favorable safety profile. While ENHERTU has a proven
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clinical track record across various HER2-expressing tumors, the T-cell engaging approach of

CT-P72/ABP-102 offers a novel strategy to overcome resistance and potentially improve

outcomes for patients. Further clinical investigation is necessary to fully elucidate the

therapeutic potential of CT-P72/ABP-102 and its positioning relative to ENHERTU and other

HER2-targeted agents. This guide provides a foundational comparison based on available data

to aid researchers in their independent assessment of this emerging anticancer agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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